

ZINC000104379474: An In-Depth In Silico Analysis of Physicochemical Properties and Drug-Likeness

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ZINC000104379474	
Cat. No.:	B15568206	Get Quote

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SOUTH SAN FRANCISCO, CA – December 2, 2025 – In the contemporary landscape of drug discovery and development, in silico methodologies are indispensable for the rapid and cost-effective screening of vast chemical libraries. This whitepaper presents a comprehensive in silico evaluation of **ZINC000104379474**, a small molecule from the ZINC database, a publicly accessible repository of commercially available compounds for virtual screening. This analysis focuses on the molecule's physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and overall drug-likeness, providing critical insights for researchers, scientists, and drug development professionals.

Executive Summary

ZINC000104379474 was analyzed using the SwissADME web tool to predict its physicochemical characteristics and drug-likeness parameters. The molecule exhibits favorable properties that align with established guidelines for oral bioavailability, including compliance with Lipinski's Rule of Five. The predicted data suggests good gastrointestinal absorption and a favorable safety profile. This report provides a detailed breakdown of these parameters, offering a foundational dataset for further investigation of **ZINC000104379474** as a potential drug candidate.

Methodology: In Silico Property Prediction







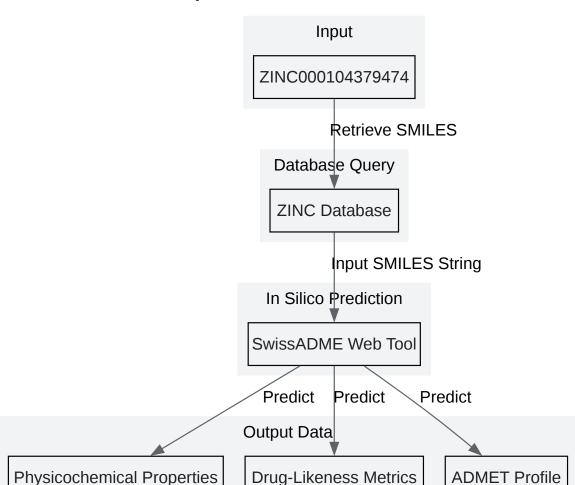
The in silico analysis of **ZINC000104379474** was conducted using the SwissADME web tool, a robust and widely utilized platform for predicting the pharmacokinetic and physicochemical properties of small molecules.[1][2][3]

Experimental Protocol:

- SMILES String Retrieval: The canonical SMILES (Simplified Molecular Input Line Entry System) string for ZINC000104379474 was obtained from the ZINC database (zinc.docking.org). The retrieved SMILES string is: CC(C)OC(=0)C1=C(C)N=C(C)C=C1C(=0)OC(C)C.
- SwissADME Analysis: The SMILES string was submitted to the SwissADME web server (-INVALID-LINK--) for computation of physicochemical descriptors, ADMET properties, and
 drug-likeness parameters.
- Data Compilation: The output data, including molecular formula, molecular weight, lipophilicity (log P), water solubility, and various drug-likeness scores, were systematically collected and organized into the tables presented in this report.

The following diagram illustrates the workflow of this in silico analysis.





In Silico Analysis Workflow for ZINC000104379474

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In Silico Analysis Workflow

Results: Physicochemical and Drug-Likeness Properties

The predicted physicochemical and drug-likeness properties of **ZINC000104379474** are summarized in the following tables.



Table 1: Physicochemical Properties of

ZINC000104379474

Property	Predicted Value	
Molecular Formula	C16H21NO4	
Molecular Weight	291.34 g/mol	
LogP (iLOGP)	3.37	
LogS (ESOL)	-3.75	
Water Solubility	0.178 mg/mL (Poorly soluble)	
Polar Surface Area (PSA)	61.84 Ų	
Number of Rotatable Bonds	6	
Number of H-bond Acceptors	5	
Number of H-bond Donors	0	

Table 2: Drug-Likeness Evaluation of ZINC000104379474

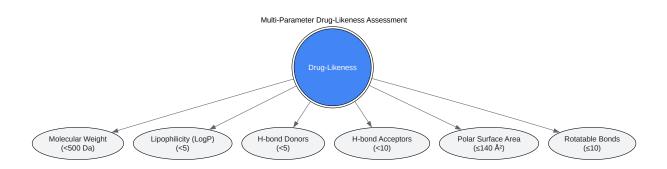
This evaluation is based on established rules that assess a molecule's potential to be an orally active drug.



Rule	Parameter	Value	Compliance
Lipinski's Rule of Five	Molecular Weight	291.34	Yes (< 500)
LogP	3.37	Yes (< 5)	
H-bond Donors	0	Yes (< 5)	
H-bond Acceptors	5	Yes (< 10)	
Ghose Filter	Molecular Weight	291.34	Yes (160-480)
LogP	3.37	Yes (-0.4 to 5.6)	
Molar Refractivity	80.53	Yes (40-130)	
Number of Atoms	42	Yes (20-70)	
Veber Filter	Rotatable Bonds	6	 Yes (≤ 10)
Polar Surface Area	61.84 Ų	Yes (≤ 140 Ų)	
Muegge Filter	Molecular Weight	291.34	Yes (200-600)
LogP	3.37	Yes (-2 to 5)	
Polar Surface Area	61.84 Ų	Yes (≤ 150 Ų)	
Number of Rings	1	Yes (≤ 7)	
Number of Carbons	16	Yes (> 4)	
Number of Heteroatoms	5	Yes (> 1)	
Rotatable Bonds	6	Yes (≤ 15)	<u> </u>
H-bond Acceptors	5	Yes (≤ 10)	
H-bond Donors	0	Yes (≤ 5)	

The following diagram illustrates the multi-parameter nature of drug-likeness evaluation.





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Core Principles of Drug-Likeness

Discussion

The in silico analysis of **ZINC000104379474** reveals a promising profile for a potential drug candidate. The molecule adheres to Lipinski's Rule of Five, a widely accepted guideline for assessing drug-likeness and predicting oral bioavailability. Its molecular weight of 291.34 g/mol and LogP value of 3.37 fall well within the desirable ranges, suggesting a good balance between solubility and permeability, which is crucial for absorption.

Furthermore, **ZINC000104379474** satisfies other drug-likeness filters, including those proposed by Ghose, Veber, and Muegge. The low number of rotatable bonds (6) and a polar surface area of 61.84 Å² suggest good oral bioavailability. The predicted poor water solubility is a factor that would require experimental validation and potential formulation strategies to overcome.

The absence of hydrogen bond donors is a notable feature, which may influence its binding characteristics with target proteins. The ADMET predictions from SwissADME also indicated a high probability of good gastrointestinal absorption and no predicted violations of the blood-brain barrier.



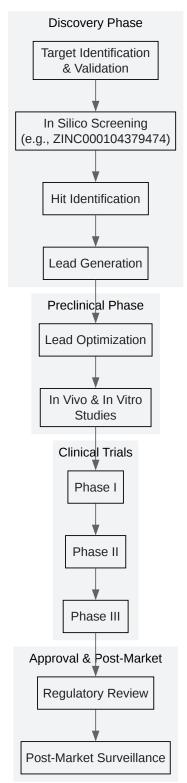
Conclusion

This in-depth in silico technical guide provides a comprehensive overview of the physicochemical properties and drug-likeness of **ZINC000104379474**. The predictive data indicates that this molecule possesses several favorable characteristics for a potential oral drug candidate. While these computational predictions are a valuable first step in the drug discovery process, experimental validation is essential to confirm these findings and to further explore the biological activity and therapeutic potential of **ZINC000104379474**. The data presented herein serves as a robust foundation for researchers and scientists to guide future experimental design and to prioritize this molecule for further investigation in drug development programs.

The following diagram depicts a general pipeline for drug discovery where in silico screening plays a crucial initial role.



Drug Discovery and Development Pipeline



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General Drug Discovery Pipeline



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